4-(2-Methylpentyl)cyclohexanecarboxylic acid
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Overview
Description
4-(2-Methylpentyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H24O2 It is a derivative of cyclohexanecarboxylic acid, featuring a 2-methylpentyl substituent on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpentyl)cyclohexanecarboxylic acid typically involves the alkylation of cyclohexanecarboxylic acid with 2-methylpentyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpentyl)cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be converted to esters, amides, or acid chlorides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, and alcohols or amines for esterification and amidation, respectively.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Esters, amides, and acid chlorides of this compound.
Scientific Research Applications
4-(2-Methylpentyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylpentyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid derivative, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, lacking the 2-methylpentyl substituent.
4-Methylpentyl cyclohexanecarboxylate: An ester derivative with similar structural features.
Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester: Another ester derivative with additional functional groups.
Uniqueness
4-(2-Methylpentyl)cyclohexanecarboxylic acid is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpentyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
38792-91-5 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-(2-methylpentyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H24O2/c1-3-4-10(2)9-11-5-7-12(8-6-11)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
QRURFLWNAVNGOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
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